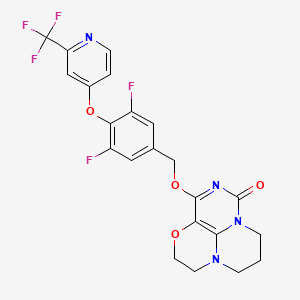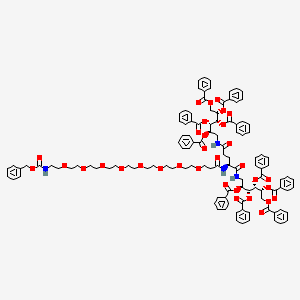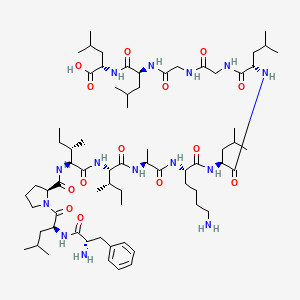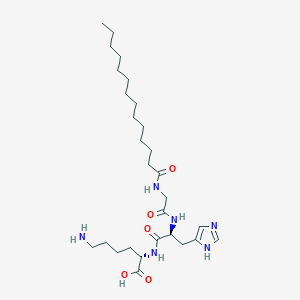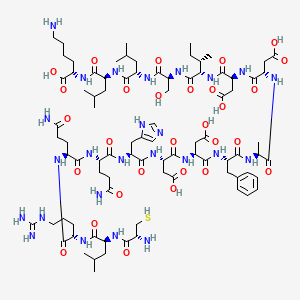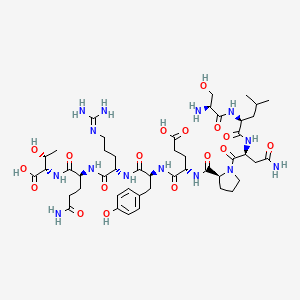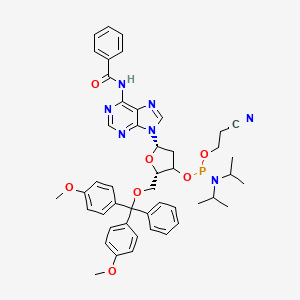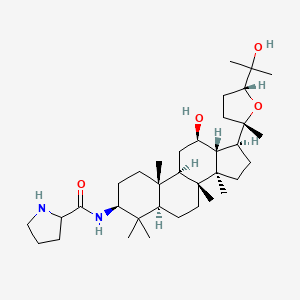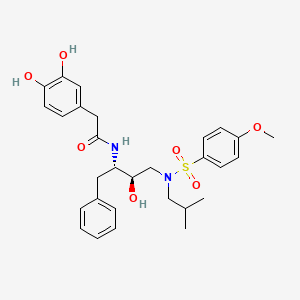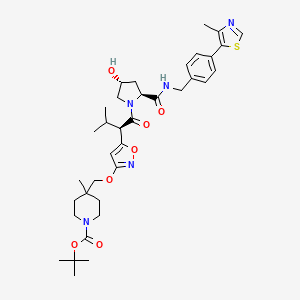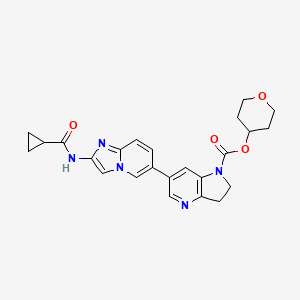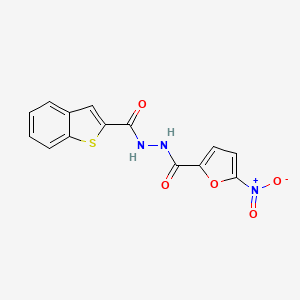
N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is a complex organic compound that combines the structural features of benzothiophene, furan, and carbohydrazide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide typically involves the reaction of benzothiophene-2-carbonyl chloride with 5-nitrofuran-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized to maximize yield and purity, and the process would be carried out in a controlled environment to ensure safety and consistency.
化学反応の分析
Types of Reactions
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted hydrazide derivatives.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrofuran moiety may interact with bacterial enzymes, leading to the inhibition of bacterial growth. Additionally, the benzothiophene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Benzothiophene-2-carbonyl chloride: A precursor in the synthesis of N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide.
5-nitrofuran-2-carbohydrazide: Another precursor in the synthesis of the target compound.
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide derivatives: Various derivatives can be synthesized by modifying the hydrazide or nitrofuran moieties.
Uniqueness
N’-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide is unique due to its combination of benzothiophene and nitrofuran moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry, materials science, and biological research.
特性
分子式 |
C14H9N3O5S |
|---|---|
分子量 |
331.31 g/mol |
IUPAC名 |
N'-(1-benzothiophene-2-carbonyl)-5-nitrofuran-2-carbohydrazide |
InChI |
InChI=1S/C14H9N3O5S/c18-13(9-5-6-12(22-9)17(20)21)15-16-14(19)11-7-8-3-1-2-4-10(8)23-11/h1-7H,(H,15,18)(H,16,19) |
InChIキー |
WQVGKOOIZTYHGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


